molecular formula C17H16N2O3S B2440617 2-(Dimethylamino)benzo[d]thiazol-6-yl 4-methoxybenzoate CAS No. 953134-38-8

2-(Dimethylamino)benzo[d]thiazol-6-yl 4-methoxybenzoate

Cat. No.: B2440617
CAS No.: 953134-38-8
M. Wt: 328.39
InChI Key: MGVBRNIXLVBHJT-UHFFFAOYSA-N
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Description

2-(Dimethylamino)benzo[d]thiazol-6-yl 4-methoxybenzoate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of 2-(Dimethylamino)benzo[d]thiazol-6-yl 4-methoxybenzoate typically involves the reaction of 2-(dimethylamino)benzo[d]thiazole with 4-methoxybenzoic acid. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(Dimethylamino)benzo[d]thiazol-6-yl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced thiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: The compound has shown promise in antimicrobial and antifungal studies, making it a candidate for developing new antibiotics.

    Medicine: Research has indicated potential anticancer properties, with studies showing its ability to inhibit the growth of certain cancer cell lines.

    Industry: It is used in the development of dyes and pigments due to its chromophoric properties.

Comparison with Similar Compounds

2-(Dimethylamino)benzo[d]thiazol-6-yl 4-methoxybenzoate can be compared with other thiazole derivatives such as:

    2-Amino-6-methylbenzo[d]thiazole: Known for its antimicrobial and antifungal properties.

    2-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid: Exhibits potent anticancer activity.

    N-(Benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: Demonstrates significant anti-inflammatory effects.

Properties

IUPAC Name

[2-(dimethylamino)-1,3-benzothiazol-6-yl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-19(2)17-18-14-9-8-13(10-15(14)23-17)22-16(20)11-4-6-12(21-3)7-5-11/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVBRNIXLVBHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(S1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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